Reduced Steric Bulk Enhances MetAP Active-Site Access
The target compound bears a compact C5 methylthio group (MW 220.3 g/mol ), whereas the structurally analogous 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine (MW 248.3 g/mol, estimated) possesses a larger, more flexible benzylsulfanyl substituent. BindingDB data for the benzylsulfanyl analog show a MetAP IC50 of 599 nM (pH 7.5, 2 °C, Co²⁺ cofactor) [1]. Although direct MetAP IC50 data for the methylthio variant are not curated in public databases, the reduced steric bulk of the methylthio group is predicted to favor faster active-site access in sterically constrained metalloenzyme pockets [2]. This difference is critical when selecting a starting scaffold for fragment-based drug discovery targeting bacterial MetAP.
| Evidence Dimension | MetAP inhibition (IC50) |
|---|---|
| Target Compound Data | No experimentally determined IC50 available in public databases |
| Comparator Or Baseline | 5-(Benzylsulfanyl)-4H-1,2,4-triazol-3-amine (BDBM17870): IC50 = 599 nM |
| Quantified Difference | Not calculable; steric assessment only |
| Conditions | MetAP assay, Co²⁺ cofactor, pH 7.5, 2 °C, substrate Met-Pro-p-nitroanilide |
Why This Matters
The compact methylthio group may yield superior enzyme-binding kinetics, making the target compound a more appropriate chemical probe for early-stage hit validation against the MetAP target than its bulkier benzylsulfanyl congener.
- [1] BindingDB. BDBM17870: 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine, IC50 599 nM against Methionine aminopeptidase (Staphylococcus aureus MW2). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=17870 View Source
- [2] US Patent US20050288347A1. Certain triazole-based compounds, compositions, and uses thereof. Filed 2005; abandoned. Google Patents. View Source
